N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.
Preparation Methods
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide involves several steps. One common method starts with the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then treated with sodium azide and triethylamine in an appropriate solvent to yield the desired tetrazole derivative . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding amine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential proteins in bacteria and fungi, leading to cell death. In anticancer applications, it may interfere with the cell cycle and induce apoptosis in cancer cells . The exact molecular pathways involved are still under investigation, but the compound’s ability to bind to specific enzymes and receptors is a key factor in its biological activity.
Comparison with Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide can be compared with other thiadiazole derivatives such as:
2-mercapto-5-methyl-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
5-amino-1,3,4-thiadiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
N-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)-2-[(5-(substitutedamino)-1,3,4-thiadiazol-2-yl)thio]acetamides: Studied for their anticancer potency.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyltetrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N7OS/c1-7-13-15-11(20-7)12-10(19)9-14-17-18(16-9)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWZJPVNRYLHPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N7OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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